1-Boc-4-(2-pyridyloxy)piperidine
Description
1-Boc-4-(2-pyridyloxy)piperidine is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a 2-pyridyloxy substituent at the 4-position of the piperidine ring. The Boc group serves as a protective moiety for the secondary amine, enabling controlled functionalization during synthetic workflows.
Properties
IUPAC Name |
tert-butyl 4-pyridin-2-yloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-7-12(8-11-17)19-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGIBBFCSCAULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619847 | |
| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313490-35-6 | |
| Record name | tert-Butyl 4-[(pyridin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Boc-4-(2-pyridyloxy)piperidine typically involves the reaction of 4-hydroxypyridine with 1-Boc-piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The reaction conditions, such as temperature, solvent, and purification techniques, can be optimized for larger-scale production.
Chemical Reactions Analysis
1-Boc-4-(2-pyridyloxy)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridyloxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Deprotection: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, yielding the free amine.
Common reagents used in these reactions include bases like potassium carbonate, acids for deprotection, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-pyridyloxy)piperidine is primarily related to its role as a building block in the synthesis of biologically active molecules. When used in the preparation of enzyme inhibitors, the compound interacts with the active site of the target enzyme, blocking its activity and thereby modulating specific biological pathways . The molecular targets and pathways involved depend on the specific application and the structure of the final synthesized product.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural analogs of 1-Boc-4-(2-pyridyloxy)piperidine, highlighting substituent variations and their implications:
Physicochemical Properties
- Carboxylic acid-containing derivatives (e.g., 1-Boc-4-(3-carboxyphenoxy)piperidine) exhibit enhanced solubility in polar solvents and physiological buffers .
- Stability :
- The Boc group is stable under basic conditions but cleaved by acids. Electron-withdrawing substituents (e.g., bromophenyl) may accelerate deprotection under acidic conditions compared to electron-donating groups (e.g., pyridyloxy) .
Biological Activity
1-Boc-4-(2-pyridyloxy)piperidine is a piperidine derivative characterized by the presence of a 2-pyridyloxy group and a tert-butyloxycarbonyl (Boc) protecting group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer research.
- Molecular Formula : C13H18N2O2
- CAS Number : 313490-35-6
This compound is believed to exert its biological effects through several mechanisms:
- Target Interaction : It primarily interacts with various receptors and enzymes involved in cellular signaling pathways, particularly those related to neurogenesis and hypoxia response.
- HIF-1 Modulation : Similar compounds have been shown to activate hypoxia-inducible factor 1 (HIF-1), which plays a critical role in cellular adaptation to low oxygen levels, thus influencing tumor growth and survival .
Neuropharmacological Effects
Research indicates that derivatives of piperidine, including this compound, may enhance cognitive functions and promote neurogenesis. For instance, studies involving related compounds have demonstrated improvements in memory and learning tasks in animal models, suggesting potential applications in treating neurodegenerative diseases .
Anticancer Properties
The modulation of HIF-1 by this compound can lead to the upregulation of genes involved in angiogenesis and cell survival, which are crucial for tumor progression. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells under hypoxic conditions, highlighting its potential as an anticancer agent .
Data Tables
Study 1: Neurogenic Effects
In a study assessing the impact of this compound on neural stem cells (NSCs), researchers observed significant increases in the proliferation of NSCs when treated with this compound. The results indicated a dose-dependent relationship, with higher concentrations leading to more pronounced effects on cell proliferation .
Study 2: Anticancer Efficacy
A separate investigation focused on the anticancer properties of this compound revealed that it effectively reduced the viability of various cancer cell lines. The study highlighted its ability to induce apoptosis through HIF-1 modulation, suggesting its potential as a therapeutic agent against solid tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
